1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-
Description
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a hydrogenated derivative of anthracenetriol, featuring a partially saturated anthracene backbone with hydroxyl groups at positions 1, 9, and 10. The octahydro designation indicates the addition of eight hydrogen atoms, saturating two of the three fused aromatic rings. The (1S) stereochemistry introduces chirality, which may influence biological activity and interactions.
Properties
CAS No. |
645392-00-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol |
InChI |
InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1 |
InChI Key |
ZTYAQCAYUXPHQX-NSHDSACASA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Esters or ethers of the original compound.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
1,9,10-Anthracenetriol serves as a precursor for synthesizing more complex organic molecules. This capability is crucial in developing new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals. The structural versatility of the anthracene core allows for various functionalizations that enhance its utility in synthetic organic chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that compounds related to anthracenetriol exhibit antimicrobial activities. Studies have shown that anthraquinones and related structures can inhibit the growth of various pathogenic microorganisms. This property suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that anthracene derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. This opens avenues for developing novel anticancer therapies based on 1,9,10-anthracenetriol.
Medical Applications
Drug Delivery Systems
The lipophilic nature of 1,9,10-anthracenetriol enhances its suitability for use in drug delivery systems. Its ability to interact with cell membranes makes it a candidate for formulating nanoparticles that can deliver therapeutic agents directly to target cells. Research has demonstrated the effectiveness of nanoparticle-based delivery systems in improving the bioavailability and efficacy of drugs.
Therapeutic Applications
Ongoing research explores the therapeutic applications of this compound in treating skin disorders and other medical conditions. Its potential as a drug delivery agent could facilitate targeted therapy for diseases such as psoriasis or eczema.
Materials Science
Organic Light Emitting Diodes (OLEDs)
Anthracene derivatives are widely used in materials science due to their photophysical properties. 1,9,10-Anthracenetriol can be incorporated into OLEDs to enhance light emission efficiency. Research into the photophysical characteristics of substituted anthracenes shows promise for improving the performance of OLED devices by optimizing their emission spectra and stability.
Case Studies
Mechanism of Action
The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
- Solubility : The octahydro derivative is expected to be more lipophilic than its aromatic counterparts due to reduced polarity from hydrogenation.
- Stability : Saturation may reduce susceptibility to electrophilic aromatic substitution but increase vulnerability to oxidation at saturated carbons.
Toxicity and Environmental Impact
- The octahydro variant’s environmental behavior is speculative but may differ due to structural modifications.
Biological Activity
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a polycyclic aromatic compound notable for its three hydroxyl groups located at the 1, 9, and 10 positions of the anthracene structure. This compound has garnered attention due to its significant biological activities and potential therapeutic applications.
- Molecular Formula : C15H14O3
- Molar Mass : Approximately 226.2 g/mol
1,9,10-Anthracenetriol exhibits its biological activity primarily through interaction with specific proteins involved in cellular signaling pathways. Notably, it binds to Focal Adhesion Kinase 1 (PTK2), which is crucial for regulating cell adhesion and migration. This interaction suggests that the compound may play a role in modulating processes such as apoptosis and keratinocyte proliferation.
Biological Activities
The compound has been studied for various biological activities:
- Antitumor Activity : Laboratory studies indicate that 1,9,10-anthracenetriol may induce apoptosis in certain cancer cell lines. Its structural analogs have demonstrated a broad spectrum of antitumor effects against various cancers including breast and ovarian cancers .
- Antioxidant Properties : The compound has shown potential as an antioxidant agent. Its ability to scavenge free radicals can contribute to its protective effects against oxidative stress-related diseases.
- Inhibition of Cellular Processes : Studies have highlighted its role in inhibiting sulfide production from sulfate-reducing bacteria and its potential applications in microbial control .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to 1,9,10-anthracenetriol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Anthralin (1,8,9-Anthracenetriol) | Hydroxyl groups at positions 1, 8, and 9 | Primarily used in dermatological treatments. |
| 3-Methyl-1,8,9-Anthracenetriol | Methyl group at position 3 | Different biological activity; potential anti-cancer properties. |
| 5-Methylchrysene | Methyl substitution on a different structure | Known for carcinogenic properties; differs significantly in biological activity. |
The variations in substituents influence both the chemical reactivity and biological interactions of these compounds significantly.
Case Studies and Research Findings
Several studies have explored the biological implications of 1,9,10-anthracenetriol:
- In Vitro Antitumor Activity : Research employing a human tumor cloning system demonstrated that related anthracene derivatives exhibited antitumor effects across multiple cancer types. This suggests a promising avenue for further clinical trials focusing on anthracene derivatives .
- Cytotoxicity Studies : In vitro tests have shown that certain derivatives possess cytotoxic properties against various cancer cell lines. The lead compound from these studies indicated significant promise for future development as an anticancer agent .
- Antioxidant Activity Assessment : Various extraction techniques have been utilized to evaluate the antioxidant capacity of extracts containing anthracene derivatives. These studies provide insight into how structural modifications can enhance or diminish antioxidant efficacy .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1,9,10-Anthracenetriol in laboratory settings?
- Methodological Answer :
- Ventilation : Use local and general ventilation to minimize dust/aerosol formation. Work in well-ventilated areas to prevent accumulation of fine dust, which may pose explosion risks .
- PPE : Wear protective gloves, eye/face protection, and respiratory equipment if ventilation is inadequate. Use barrier creams for skin protection and wash hands thoroughly after handling .
- Storage : Avoid contact with oxidizers (e.g., peroxides) and store in sealed containers to prevent environmental contamination .
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of 1,9,10-Anthracenetriol?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve stereochemical environments, particularly for hydroxyl groups and the octahydroanthracene backbone. Compare with reference data for similar compounds (e.g., 9,10-dihydroxyanthracene derivatives) .
- HPLC-PDA/MS : Employ reverse-phase HPLC coupled with photodiode array (PDA) and mass spectrometry to confirm purity and detect stereoisomeric impurities .
- X-ray Crystallography : If single crystals are obtainable, resolve the absolute configuration of the (1S)-enantiomer .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for 1,9,10-Anthracenetriol derivatives?
- Methodological Answer :
- Cross-Validation : Replicate spectra under standardized conditions (solvent, temperature) and compare with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Isotopic Labeling : Use deuterated solvents or -labeled analogs to assign ambiguous peaks in crowded spectral regions .
- Dynamic Effects : Investigate temperature-dependent NMR to assess conformational flexibility impacting spectral discrepancies .
Q. What experimental designs are recommended to assess the environmental persistence of 1,9,10-Anthracenetriol?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 307 (Soil Degradation) to evaluate aerobic/anaerobic degradation rates .
- Soil Mobility Studies : Use column leaching experiments with varying soil pH (4–9) and organic matter content to model mobility .
- Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition studies, referencing CLP classification data .
Q. How can the thermal stability of 1,9,10-Anthracenetriol be evaluated under high-temperature conditions?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify decomposition thresholds .
- Pyrolysis-GC/MS : Analyze gaseous decomposition products (e.g., CO, CO) under controlled pyrolysis conditions (200–500°C) .
- Dust Explosion Testing : Use a 20L spherical explosion chamber to assess minimum ignition energy (MIE) for fine dust particles .
Methodological Framework for Research
- Experimental Design : Integrate QbD (Quality by Design) principles for reaction optimization, focusing on critical parameters like solvent polarity and catalyst loading .
- Data Integration : Use cheminformatics tools (e.g., ChemAxon, ACD/Labs) to reconcile spectral, thermodynamic, and toxicity data into predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
